molecular formula C14H14N2O3 B14466771 Benzyl (6-methoxypyridin-3-yl)carbamate CAS No. 66171-51-5

Benzyl (6-methoxypyridin-3-yl)carbamate

Cat. No.: B14466771
CAS No.: 66171-51-5
M. Wt: 258.27 g/mol
InChI Key: UKYJBKHKNONVJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (6-methoxypyridin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound features a benzyl group attached to a carbamate moiety, which is further connected to a 6-methoxypyridin-3-yl group. The unique structure of this compound makes it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (6-methoxypyridin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 6-methoxypyridin-3-amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient mixing to ensure complete reaction. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Benzyl (6-methoxypyridin-3-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbamate group to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl (6-methoxypyridin-3-yl)carbamate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (6-methoxypyridin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.

Comparison with Similar Compounds

    Benzyl carbamate: Similar structure but lacks the methoxypyridinyl group.

    6-Methoxypyridin-3-yl carbamate: Lacks the benzyl group.

    N-Benzyl-N-methyl carbamate: Contains a methyl group instead of the methoxypyridinyl group.

Uniqueness: Benzyl (6-methoxypyridin-3-yl)carbamate is unique due to the presence of both benzyl and methoxypyridinyl groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

66171-51-5

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

benzyl N-(6-methoxypyridin-3-yl)carbamate

InChI

InChI=1S/C14H14N2O3/c1-18-13-8-7-12(9-15-13)16-14(17)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,16,17)

InChI Key

UKYJBKHKNONVJC-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.